

Technical Support Center: Sintered Calcium Titanate (CaTiO₃) Ceramics

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Compound of Interest

Compound Name: Calcium titanate

Cat. No.: B077971

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Welcome to the technical support center for sintered **calcium titanate** (CaTiO₃) ceramics. This resource is designed for researchers, scientists, and engineers to troubleshoot common defects encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects in sintered **calcium titanate** ceramics?

A1: The most common defects include porosity, abnormal grain growth, cracking or warping, and the presence of secondary phases.^{[1][2][3]} These issues can arise from improper control over the material, compaction process, or thermal conditions during sintering.^[3]

Q2: Why is my sintered CaTiO₃ ceramic not dense enough (i.e., high porosity)?

A2: High porosity or inadequate densification is often due to several factors:

- **Insufficient Sintering Temperature or Time:** The temperature or duration may not be adequate for particles to bond and reduce void space.^[1]
- **Poor Powder Quality:** Inconsistent particle size or contamination in the initial powder can hinder densification.^[1]
- **Trapped Gases:** Gas trapped within the powder can expand during sintering, creating pores.^[1]

- **High Melting Point:** CaTiO_3 has a high melting point (over 1900°C), which can inhibit microstructural rearrangement and promote porosity if sintering temperatures are not sufficiently high.[\[4\]](#)

Q3: What causes abnormal grain growth in my CaTiO_3 ceramics?

A3: Abnormal grain growth, where some grains grow disproportionately large, can be caused by:

- **Wide Particle Size Distribution:** A broad range of initial powder particle sizes can lead to uneven growth.[\[2\]](#)[\[5\]](#)
- **Uneven Green Body Density:** Inconsistent density in the pre-sintered ceramic (green body) can lead to non-uniform densification and grain growth.[\[2\]](#)[\[5\]](#)
- **Excessive Sintering Temperature or Time:** Holding the ceramic at a very high temperature for too long can promote exaggerated grain growth.[\[2\]](#)[\[5\]](#)

Q4: My sintered CaTiO_3 pellets are cracked or warped. What is the cause?

A4: Cracking and warping are typically caused by thermal stresses.[\[1\]](#)[\[3\]](#) This can happen due to:

- **Rapid Heating or Cooling Rates:** Fast temperature changes can create internal stresses that exceed the material's strength.[\[1\]](#)[\[3\]](#)
- **Uneven Temperature Distribution:** Non-uniform heating within the furnace leads to different parts of the ceramic shrinking at different rates.[\[2\]](#)[\[5\]](#)
- **Density Gradients:** Inconsistent density within the green body can cause differential shrinkage during sintering.[\[2\]](#)[\[5\]](#)

Q5: I've detected secondary phases in my XRD analysis. Why did this happen?

A5: The formation of secondary phases can occur for several reasons:

- **Incomplete Reaction:** The initial raw materials may not have fully reacted to form pure CaTiO_3 .

- Contamination: Impurities in the starting powders or from the sintering environment can react to form unwanted phases.[\[1\]](#)[\[6\]](#)
- Stoichiometry Issues: An incorrect ratio of calcium to titanium precursors can lead to the formation of calcium-rich or titanium-rich secondary phases. For example, an excess of CaO can lead to the segregation of Ruddlesden-Popper phases (e.g., $\text{Ca}_3\text{Ti}_2\text{O}_7$).[\[7\]](#)
- Sintering Aids: While used to lower sintering temperatures, some aids can form secondary phases if not used correctly.[\[8\]](#)

Troubleshooting Guide

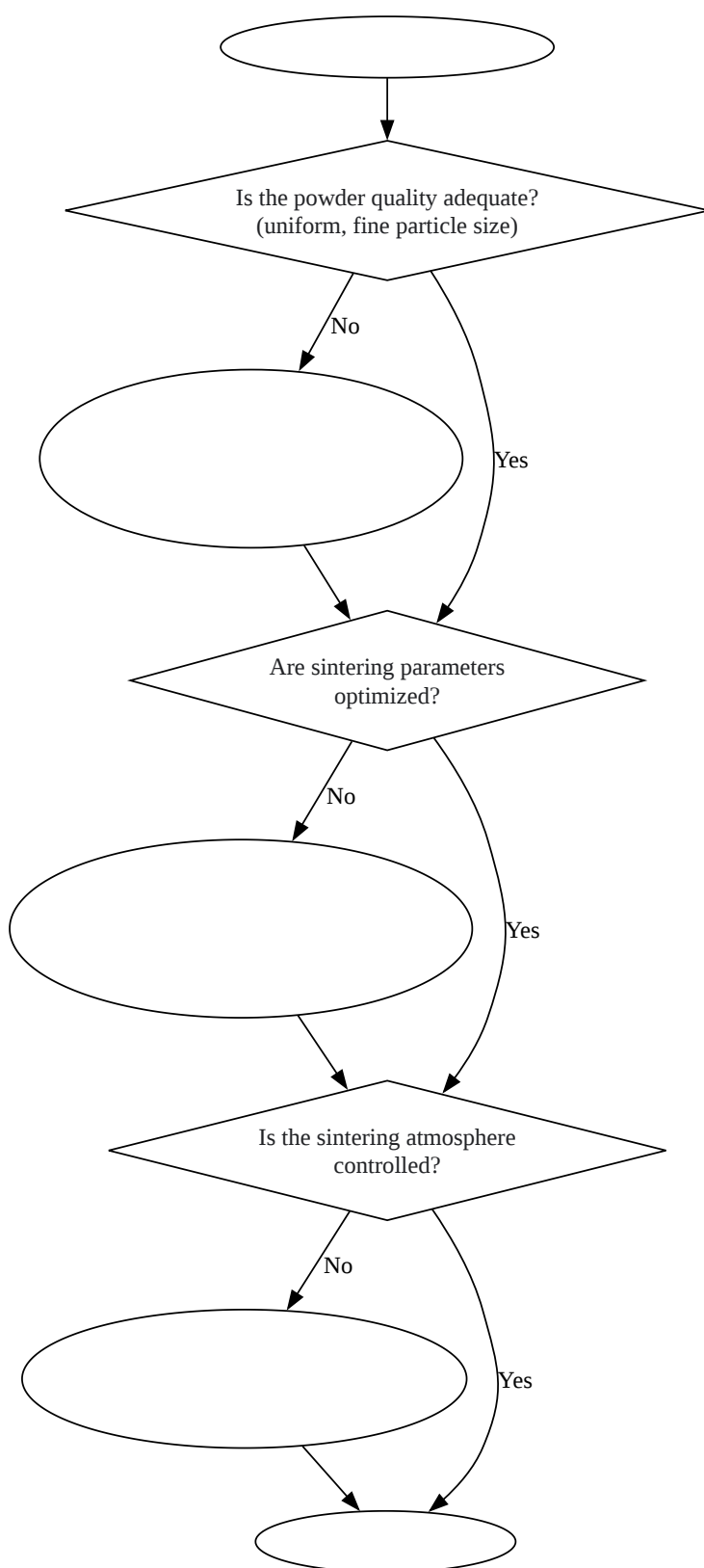
This guide provides a systematic approach to identifying and resolving common defects.

Issue 1: High Porosity / Low Density

Symptoms:

- Low final density as measured by Archimedes' method.
- Visible pores on the surface or in SEM micrographs.
- Poor mechanical strength.

Troubleshooting Steps:



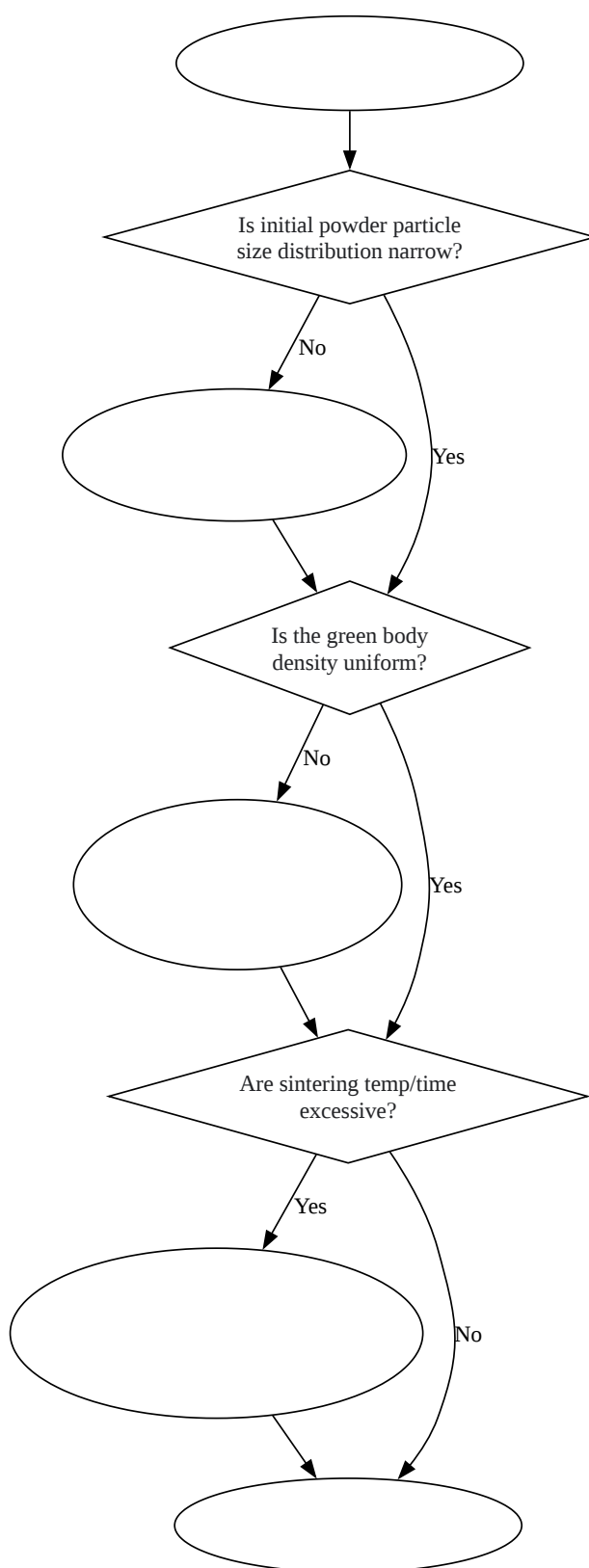
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Issue 2: Abnormal Grain Growth

Symptoms:

- Bimodal grain size distribution observed in SEM.
- Inconsistent mechanical or electrical properties across the sample.

Troubleshooting Steps:



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Quantitative Data Summary

The sintering process parameters significantly influence the final properties of CaTiO₃ ceramics. The following tables summarize the relationship between sintering temperature, density, and porosity.

Table 1: Effect of Sintering Temperature on Density and Porosity of CaTiO₃

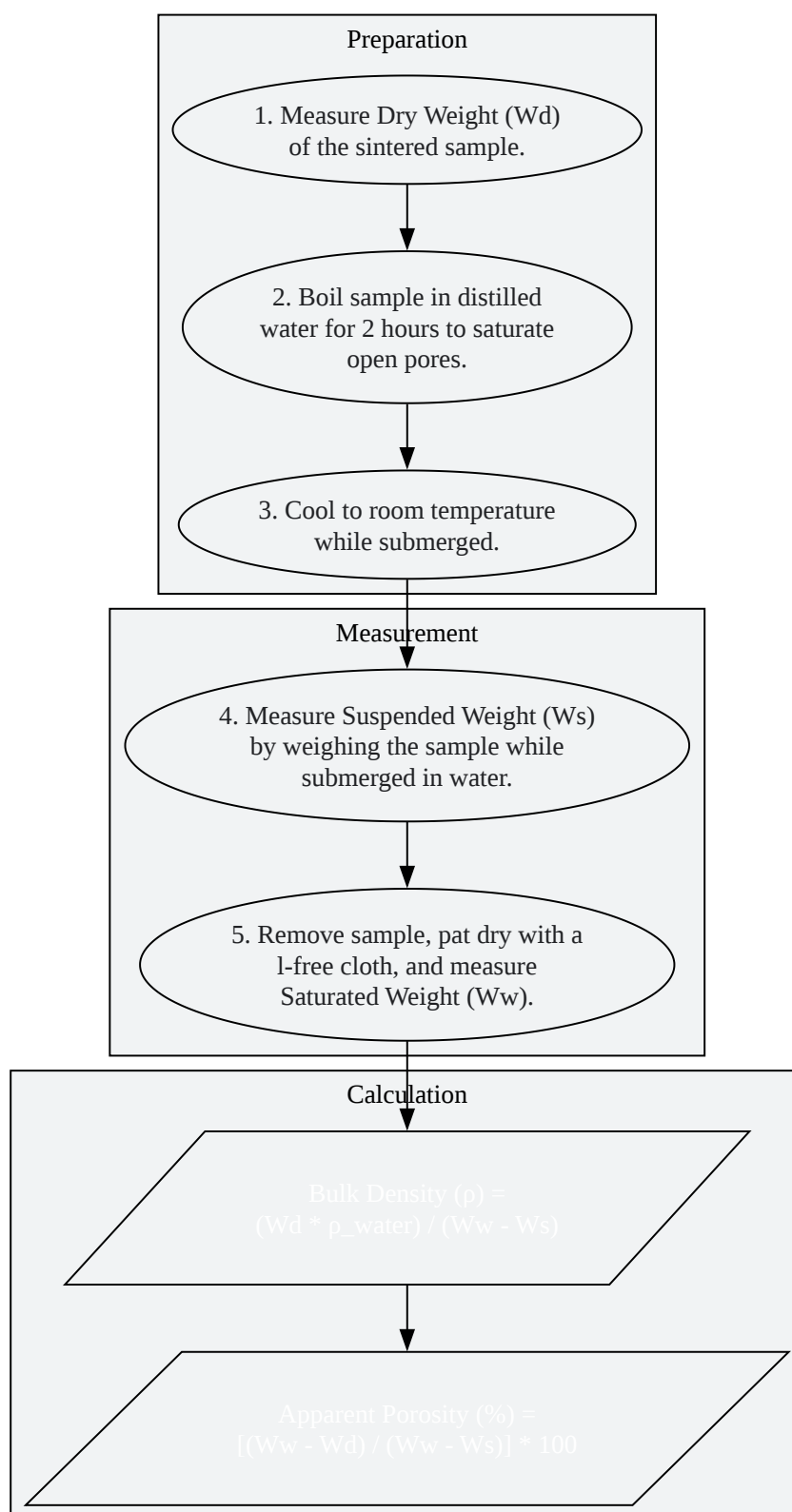
Sintering Temperature (°C)	Relative Density (%)	Open Porosity (%)	Reference
1100	~90.9%	-	[9]
1150	~90.9%	6.5%	[10]
1200	~93.4%	-	[9]
1250	98.3%	0.1%	[10]
1300	~95.7%	-	[9]
1350	91.7%	0.54%	[11]

Note: The theoretical density of CaTiO₃ is approximately 3.98-4.04 g/cm³.

Experimental Protocols

Protocol 1: Density and Porosity Measurement (Archimedes' Method)

This protocol outlines the steps to determine the bulk density and apparent porosity of a sintered ceramic sample.



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Protocol 2: Microstructural Analysis using Scanning Electron Microscopy (SEM)

This protocol describes the preparation and analysis of a sintered sample to observe its microstructure.

- Sample Preparation:
 - Cut a representative piece from the sintered ceramic pellet.
 - Mount the sample in an epoxy resin.
 - Grind the surface using a series of silicon carbide papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200).
 - Polish the ground surface using diamond pastes of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) until a mirror-like finish is achieved.
 - Thermally etch the polished surface (e.g., at a temperature 50-100°C below the sintering temperature for 15-30 minutes) to reveal the grain boundaries.
 - Apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
- SEM Imaging:
 - Place the coated sample into the SEM chamber.
 - Operate the SEM at an appropriate accelerating voltage (e.g., 10-20 kV) and working distance.
 - Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe porosity, grain size, grain distribution, and the presence of any secondary phases.
- Grain Size Analysis:
 - Use image analysis software (e.g., ImageJ) on the obtained SEM micrographs.

- Employ the linear intercept method to determine the average grain size. Draw several random lines across the micrograph, count the number of grain boundaries intercepted, and calculate the average intercept length.

Protocol 3: Phase Identification using X-Ray Diffraction (XRD)

This protocol is used to identify the crystalline phases present in the sintered ceramic.

- Sample Preparation:
 - Crush a portion of the sintered ceramic pellet into a fine powder using an agate mortar and pestle.
 - Ensure the powder is homogeneous.
 - Mount the powder onto a sample holder, ensuring a flat and level surface.
- Data Acquisition:
 - Place the sample holder into the X-ray diffractometer.
 - Set the scanning parameters. A typical scan for CaTiO_3 would be:
 - Radiation: $\text{Cu K}\alpha$ ($\lambda = 1.5406 \text{ \AA}$)
 - Scan Range (2θ): 20° to 80°
 - Step Size: 0.02°
 - Dwell Time: 1-2 seconds per step
- Data Analysis:
 - Use phase identification software (e.g., X'Pert HighScore, MATCH!) to compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., ICDD).

- Identify the peaks corresponding to the orthorhombic CaTiO_3 phase and any potential secondary phases or unreacted components.[12]

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